DL-2-aminobutyric Acid-D5
CAS No.:
Cat. No.: VC17994802
Molecular Formula: C4H9NO2
Molecular Weight: 108.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H9NO2 |
|---|---|
| Molecular Weight | 108.15 g/mol |
| IUPAC Name | 2-amino-3,3,4,4,4-pentadeuteriobutanoic acid |
| Standard InChI | InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3,2D2 |
| Standard InChI Key | QWCKQJZIFLGMSD-ZBJDZAJPSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C(C(=O)O)N |
| Canonical SMILES | CCC(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
DL-2-Aminobutyric Acid-D5, systematically named 2-amino-3,3,4,4,4-pentadeuteriobutanoic acid, has the molecular formula C₄H₄D₅NO₂ and a molecular weight of 108.15 g/mol . The deuterium atoms are strategically positioned at the β- and γ-carbons of the butanoic acid backbone, minimizing isotopic effects on reactivity while maximizing traceability in metabolic studies.
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| CAS Number | 189365-63-7 |
| IUPAC Name | 2-amino-3,3,4,4,4-pentadeuteriobutanoic acid |
| Molecular Formula | C₄H₄D₅NO₂ |
| Molecular Weight | 108.15 g/mol |
| Isotopic Purity | ≥98% (by NMR and MS) |
Synthesis and Industrial Production
Synthetic Routes
Deuterium incorporation into DL-2-aminobutyric acid typically involves isotopic exchange reactions using deuterium oxide (D₂O) or catalytic deuteration of precursors. One method adapts the rhodium-catalyzed reductive amination of α-keto acids, as demonstrated in non-deuterated analogs . For DL-2-Aminobutyric Acid-D5, the reaction of 3-deuteriobutyric acid with deuterated ammonia under acidic conditions achieves selective deuteration at the β- and γ-positions .
Key Reaction Conditions:
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Catalyst: Rhodium complexes (e.g., [Rh(Cp*)(bpy)H₂O]SO₄)
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Solvent: Deuterium oxide (D₂O)
-
Temperature: 80°C
-
pH: 4.5 (optimized for amine proton exchange)
Industrial-Scale Manufacturing
Industrial production employs continuous-flow reactors to enhance deuteration efficiency. Purification via cation-exchange chromatography (e.g., DOWEX 50W-X2 resin) ensures high isotopic and chemical purity . The final product is lyophilized to prevent isotopic scrambling during storage.
Applications in Pharmaceutical Research
Metabolic Tracing and Pharmacokinetics
DL-2-Aminobutyric Acid-D5 is integral to quantitative mass spectrometry, where its deuterium labels serve as internal standards for detecting endogenous α-aminobutyric acid in biological matrices. For example, in studies on Methysergide metabolism, it enables precise quantification of Methyl Ergonovine-d5 Maleate Salt in plasma .
Drug Development
The compound’s deuterated structure mitigates first-pass metabolism, extending the half-life of prodrugs. This property is exploited in designing deuterated ergot alkaloids, which exhibit improved bioavailability and reduced inter-patient variability .
Table 2: Key Pharmaceutical Applications
| Application | Mechanism | Reference Compound |
|---|---|---|
| Metabolic Pathway Analysis | Isotopic dilution in LC-MS/MS | Methyl Ergonovine-d5 |
| Enzyme Kinetics | Competitive inhibition assays | Methysergide-d5 |
| Toxicity Studies | Tracking reactive metabolites | Deuterated acrylonitrile |
Spectroscopic and Computational Characterization
Vibrational Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy of DL-2-Aminobutyric Acid-D5 reveals deuterium-induced shifts in C-D stretching modes (observed at 2100–2200 cm⁻¹), distinct from C-H vibrations in the non-deuterated compound . These shifts validate successful deuteration and inform quality control protocols.
Computational Modeling
Density functional theory (DFT) simulations using the B3LYP/6-311++G(d,p) basis set predict electronic transitions in solvents like dimethyl sulfoxide (DMSO). The deuterated compound exhibits a 4.5% reduction in electrophilicity index compared to its non-deuterated counterpart, suggesting altered reactivity in proton-coupled electron transfer reactions .
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